![molecular formula C17H20N2O4S2 B2983987 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946227-38-9](/img/structure/B2983987.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products .
Molecular Structure Analysis
The molecular structure of sulfonamides involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The specific molecular structure of “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” was not found in the available literature.Scientific Research Applications
Anticancer Activity
The synthesis of benzenesulfonamide derivatives has led to promising compounds with potential anticancer properties. Specifically, researchers have investigated the inhibitory effect of these derivatives on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. CA IX inhibition can be a valuable strategy for developing novel antiproliferative agents . Notably, compounds 4b–c, 4e, and 4g–h demonstrated significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity. Additionally, three sulfonamide derivatives (4e, 4g, and 4h) exhibited remarkable selectivity for CA IX over CA II, making them potential candidates for targeted cancer therapy.
Antimicrobial Properties
The same benzenesulfonamide derivatives have also been explored for their antimicrobial activity. Researchers evaluated their effectiveness against various microorganisms, including bacteria and fungi. While further studies are needed, these compounds show promise as potential antimicrobial agents .
Apoptosis Induction
Compound 4e, one of the derivatives, demonstrated the ability to induce apoptosis in MDA-MB-231 breast cancer cells. Apoptosis, or programmed cell death, is a crucial process for controlling cell proliferation and maintaining tissue homeostasis. The significant increase in annexin V-FITC (a marker of early apoptosis) suggests that 4e may play a role in regulating cell survival .
Enzyme Inhibition
The sulfonamides 4e, 4g, and 4h exhibited excellent enzyme inhibition against CA IX. Their IC50 values (concentration required for 50% inhibition) ranged from 10.93 to 25.06 nM. Furthermore, these compounds selectively inhibited CA IX over CA II, emphasizing their potential as CA IX-targeted therapeutics .
Breast Cancer Cell Line Selectivity
Compounds 4b–c, 4e, and 4g–h showed selectivity against breast cancer cell lines (MDA-MB-231 and MCF-7) compared to normal breast cells (MCF-10A). This selectivity is crucial for minimizing side effects and enhancing the therapeutic index of potential drugs .
Cellular Uptake Studies
Researchers conducted cellular uptake studies using HPLC to assess the active compounds (4e, 4g, and 4h) in MDA-MB-231 cells. Understanding how these compounds enter cells is essential for optimizing drug delivery strategies .
Mechanism of Action
Target of Action
It is known that many sulfonamides, which this compound is a part of, are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .
Mode of Action
Sulfonamides, in general, inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid metabolism cycle in bacteria, inhibiting their growth .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .
Result of Action
As a sulfonamide, it is expected to have bacteriostatic effects, inhibiting the growth of bacteria by interfering with their folic acid metabolism .
Action Environment
The action of sulfonamides can be influenced by factors such as the presence of pus, which inhibits their antibacterial action .
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGGPQGUWIGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.